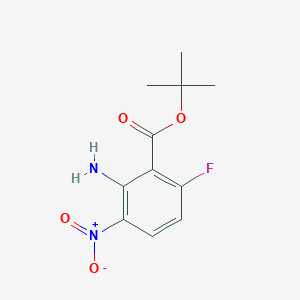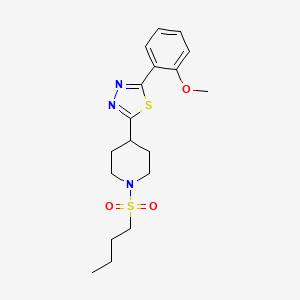
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound is a member of the thiadiazole family, which has been extensively studied for their biological activities.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial Applications : The synthesis and preliminary antimicrobial study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole derivatives have shown that thiadiazole-containing compounds exhibit a wide range of biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant effects. This highlights the potential of thiadiazole derivatives in developing new antimicrobial agents (Ameen & Qasir, 2017).
Anticancer Applications : Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives bearing a biologically active sulfone moiety have been synthesized and evaluated for their in-vitro anticancer activity against human breast cancer cell lines. Some compounds exhibited better activity than the reference drug, Doxorubicin, indicating the potential for developing effective anticancer therapies (Al-Said et al., 2011).
Antibacterial and Antifungal Studies : The synthesis of new pyridine derivatives and their antimicrobial studies have identified compounds with significant antibacterial activity, suggesting the applicability of these derivatives in addressing bacterial infections (Patel & Agravat, 2007).
Pharmacological Properties : Benzamide derivatives synthesized as selective serotonin 4 receptor agonists have shown promise in enhancing gastrointestinal motility, indicating potential applications in treating gastrointestinal disorders (Sonda et al., 2004).
Propriétés
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-3-4-13-26(22,23)21-11-9-14(10-12-21)17-19-20-18(25-17)15-7-5-6-8-16(15)24-2/h5-8,14H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCCPOZBQFDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

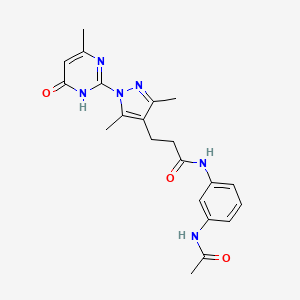

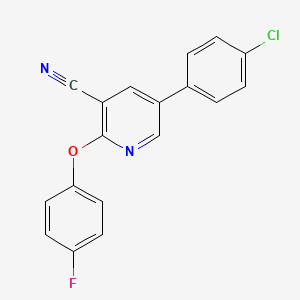
![2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2657628.png)
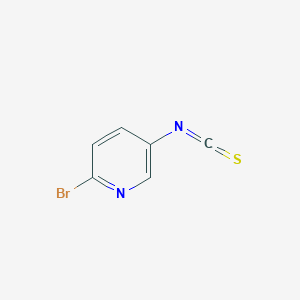
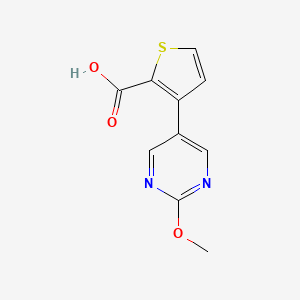
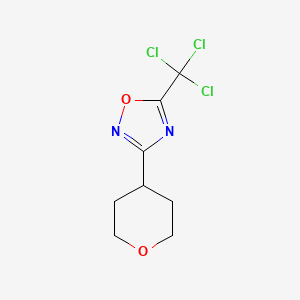
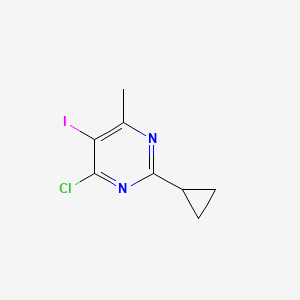
![3-(3,4-Dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657637.png)
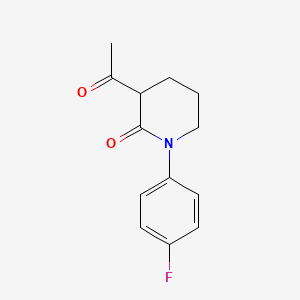
![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
![4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide](/img/structure/B2657642.png)
